L162389

AT1 receptor Radioligand binding Structure-activity relationship

L162389 is the definitive tool for probing the agonist-to-antagonist functional switch at the AT1 receptor. Unlike generic ARBs, its insurmountable antagonism suppresses maximal angiotensin-II response, while balanced AT1/AT2 affinity enables simultaneous interrogation of both receptor arms. A single methyl group separates it from the potent agonist L162782, creating a 62-fold antagonism difference—making this pair ideal for mapping GPCR efficacy. Procure L162389 to ensure compound-specific accuracy in receptor mutagenesis, desensitization, and biased signaling studies.

Molecular Formula C31H38N4O4S
Molecular Weight 562.7 g/mol
Cat. No. B1663303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL162389
Molecular FormulaC31H38N4O4S
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC
InChIInChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36)
InChIKeyMLGCITBDCGSKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L162389: Nonpeptide AT1 Antagonist with Distinct Agonist/Antagonist Profile for Cardiovascular Research


L162389 is a nonpeptide, biphenyl imidazole compound that functions as a potent angiotensin II type 1 (AT1) receptor antagonist [1]. It binds with high affinity to the cloned AT1 receptor (Ki = 28 nM) and exhibits a unique pharmacological profile characterized by weak partial agonism and insurmountable antagonism of angiotensin II-induced responses [1]. This compound is closely related to L162782, differing by only a single methyl group, yet demonstrates a dramatic functional switch from agonism to antagonism [1]. L162389 is reported to be orally active and to possess a balanced affinity for both AT1 and AT2 receptor subtypes, a feature not shared by many clinically used selective AT1 antagonists .

Why L162389 Cannot Be Replaced by Generic AT1 Antagonists or Close Analogs


Minor structural modifications in biphenyl imidazole AT1 ligands profoundly alter their functional activity, a phenomenon that precludes simple substitution within this chemical class. The addition of a single methyl group transforms the potent agonist L162782 (Ki = 8 nM) into the antagonist L162389 (Ki = 28 nM) without substantially changing binding affinity [1]. This switch is accompanied by a 62-fold improvement in antagonistic potency and a complete inversion of functional efficacy [1]. Furthermore, L162389 acts as an insurmountable antagonist, suppressing the maximal response to angiotensin II, in contrast to the surmountable antagonism exhibited by many clinically used ARBs like losartan [1]. Such qualitative differences in mechanism, combined with L162389's balanced AT1/AT2 affinity profile, make generic substitution scientifically invalid and highlight the need for compound-specific procurement in targeted research applications [REFS-1, REFS-2].

Quantitative Evidence for L162389 Differentiation from L162782 and Losartan


Binding Affinity: 3.5-Fold Lower Affinity than Agonist Analog L162782

In a direct radioligand competition assay on the cloned AT1 receptor expressed in COS-7 cells, L162389 exhibited a Ki of 28 nM, which is 3.5-fold lower affinity compared to its close structural analog L162782 (Ki = 8 nM) [1]. This quantitative difference in binding affinity, despite a minimal structural change (single methyl group), underscores the sensitivity of AT1 receptor recognition to minor ligand modifications [1].

AT1 receptor Radioligand binding Structure-activity relationship

Functional Antagonism: 62-Fold More Potent than L162782

In COS-7 cells expressing the wild-type rat AT1 receptor, L162389 inhibited angiotensin II-induced phosphatidylinositol turnover with an IC50 of 105 nM, whereas L162782 exhibited an IC50 of 6.5 μM (6500 nM) [1]. This represents a 62-fold increase in antagonistic potency for L162389 compared to L162782 [1].

Functional antagonism Phosphatidylinositol turnover IC50

Insurmountable Antagonism: Suppression of Maximal Angiotensin II Response

L162389 acts as an insurmountable antagonist of angiotensin II-induced phosphatidylinositol turnover, shifting the dose-response curve to the right and significantly suppressing the maximal achievable response [1]. This contrasts with surmountable antagonists like losartan, which primarily produce a rightward shift in the dose-response curve without depressing the maximal response [1].

Insurmountable antagonism Mechanism of action Receptor signaling

Balanced AT1/AT2 Affinity Profile vs. Selective AT1 Antagonists

L162389 is reported to possess a balanced affinity for both AT1 and AT2 receptor subtypes, in contrast to highly selective AT1 antagonists like losartan, which exhibits an AT1/AT2 selectivity ratio of >10,000 (AT1 Ki ≈ 0.8 nM; AT2 Ki >10,000 nM) . While exact AT2 Ki values for L162389 are not disclosed in primary literature, the balanced profile is consistently cited across vendor datasheets and is inferred from the compound's biphenyl imidazole scaffold, which allows interaction with both receptor subtypes .

AT2 receptor Dual receptor binding Receptor selectivity

Optimal Research Applications for L162389 Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of AT1 Ligand Function

L162389 serves as a critical comparator to L162782 in SAR studies investigating the molecular determinants of agonist vs. antagonist activity at the AT1 receptor. The 62-fold difference in functional antagonism (IC50: 105 nM vs. 6.5 μM) and the complete switch in efficacy, despite only a single methyl group difference, provide a powerful system for probing the structural basis of ligand efficacy [1]. Researchers can use this pair to map the receptor-ligand interactions that dictate functional outcome, a key area in rational drug design for biased GPCR ligands.

Investigation of Insurmountable Antagonism and Receptor Desensitization

The insurmountable antagonism exhibited by L162389 (suppression of maximal angiotensin II response) makes it uniquely suited for studies examining the mechanisms of receptor desensitization, internalization, and long-term signaling effects at the AT1 receptor [1]. This property is not shared by surmountable antagonists like losartan or valsartan. Experimental protocols utilizing L162389 can dissect the contributions of receptor reserve, spare receptors, and non-competitive binding modes to the overall cellular response to angiotensin II.

Dual AT1/AT2 Receptor Pharmacology in Cardiovascular and Renal Research

Given its balanced affinity for both AT1 and AT2 receptors, L162389 is an ideal probe for elucidating the functional interplay between these two receptor subtypes in vitro and in vivo . Unlike selective AT1 antagonists, L162389 allows simultaneous interrogation of both arms of the angiotensin receptor system. This is particularly relevant for studies on hypertension, cardiac hypertrophy, fibrosis, and renal function, where AT2 receptor activation is often counter-regulatory to AT1-mediated effects.

Mutational Analysis of AT1 Receptor Residues Critical for Ligand Efficacy

The Perlman et al. study demonstrated that specific point mutations (e.g., N295D) in the AT1 receptor can eliminate the partial agonism of L162389 while preserving its high-affinity binding and potent antagonism [1]. L162389, therefore, is an essential tool for researchers employing site-directed mutagenesis to map the receptor domains responsible for transmitting efficacy signals. Its behavior in mutant receptors provides a sensitive readout for the functional consequences of altering specific amino acid residues within the transmembrane domains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L162389

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.